cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate
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Overview
Description
cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: is an organofluorine compound with the molecular formula C6H11FO4S and a molecular weight of 198.22 g/mol . This compound is known for its unique structural features, which include a fluorine atom and a methanesulfonate group attached to a tetrahydropyran ring. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate typically involves the reaction of tetrahydropyran-4-ol with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA). The reaction is carried out in a solvent like dichloromethane (DCM) at low temperatures (around -10°C) to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The methanesulfonate group can also influence the compound’s solubility and reactivity, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: This compound has a similar structure but differs in the stereochemistry of the fluorine atom.
Tetrahydro-2H-pyran-4-yl methanesulfonate: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions
Uniqueness: cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate is unique due to the presence of both a fluorine atom and a methanesulfonate group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methanesulfonate group provides a useful handle for further chemical modifications.
Properties
CAS No. |
1864003-53-1 |
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Molecular Formula |
C6H11FO4S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
[(3S,4R)-3-fluorooxan-4-yl] methanesulfonate |
InChI |
InChI=1S/C6H11FO4S/c1-12(8,9)11-6-2-3-10-4-5(6)7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
ISMGDABABBATQE-NTSWFWBYSA-N |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1CCOC[C@@H]1F |
Canonical SMILES |
CS(=O)(=O)OC1CCOCC1F |
Origin of Product |
United States |
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